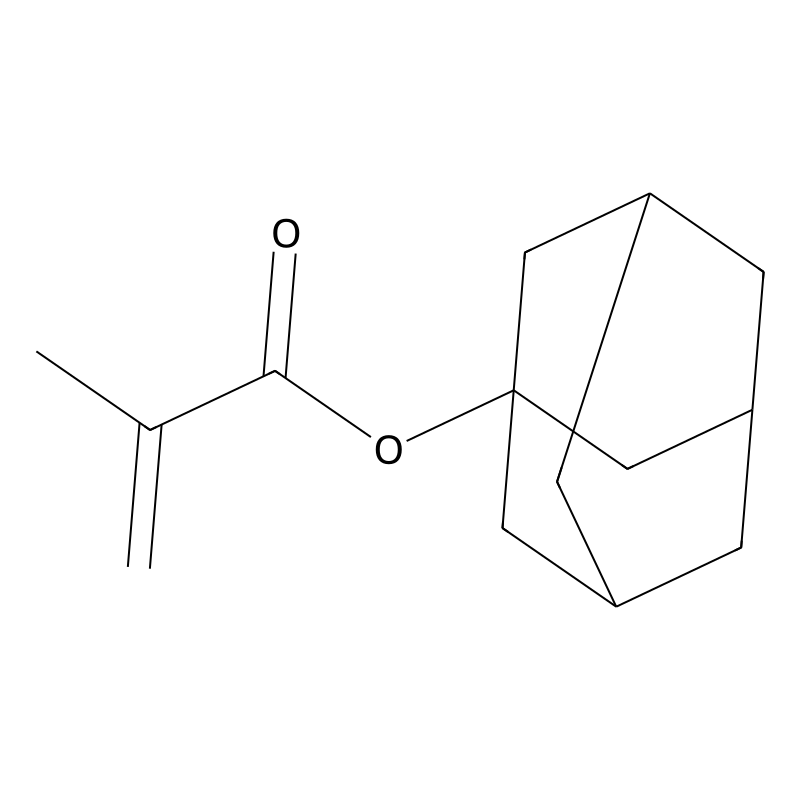

1-Adamantyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- High thermal and radiation resistance: The adamantyl group in AdMA contributes to its exceptional stability against high temperatures and radiation exposure []. This makes it a promising material for applications in harsh environments.

- Controlled polymerization: Researchers have successfully employed various polymerization techniques, such as atom transfer radical polymerization (ATRP), to control the molecular weight and tacticity (arrangement of monomer units) of poly(1-adamantyl methacrylate) (PAdMA) []. This precise control allows for tailoring the polymer's properties for specific applications.

Potential Applications in Electronics and Displays

Due to its unique properties, AdMA shows potential in various research areas related to electronics and displays:

- Organic light-emitting diodes (OLEDs): AdMA has been explored as a material for hole transport layers in OLEDs, which are crucial components for efficient light emission []. Its ability to withstand high temperatures during device fabrication is advantageous.

- Microelectronic circuits: Research suggests that AdMA-based polymers can be used as dielectric materials in microelectronic circuits due to their good insulating properties and thermal stability [].

- Solar cells: AdMA is being investigated for applications in solar cells, potentially improving their efficiency and durability [].

Ongoing Research and Future Prospects

Research on AdMA is ongoing, with scientists exploring its potential in various fields:

1-Adamantyl methacrylate is an organic compound characterized by its methacrylate functional group attached to an adamantyl moiety. Its molecular formula is C₁₄H₂₀O₂, and it has a molecular weight of approximately 220.31 g/mol. This compound exists as a colorless to pale yellow liquid at room temperature, with a boiling point of 113 °C at reduced pressure and a flash point of 117 °C . The unique structure of 1-adamantyl methacrylate, which incorporates the rigid and bulky adamantane framework, contributes to its distinctive physical and chemical properties, making it a valuable monomer in polymer chemistry.

- Polymerization: It can be polymerized using methods such as atom transfer radical polymerization (ATRP), resulting in well-defined poly(1-adamantyl methacrylate) . The reaction typically involves the use of initiators like methyl α-bromoisobutyrate and copper catalysts.

- Crosslinking: When exposed to heat or radiation, this compound can crosslink to form thermally stable polymers with high resistance to radiation .

- Reactions with Hydroxyl Groups: The hydroxyl group present in the compound allows for reactions with aliphatic or alicyclic compounds through palladium-catalyzed processes .

The synthesis of 1-adamantyl methacrylate generally involves the reaction between 1-adamantanol and methacrylic acid or its derivatives. Key synthesis routes include:

- Direct Esterification: Mixing 1-adamantanol with methacrylic acid in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions .

- Using Methacrylic Anhydride: This method involves reacting 1-adamantanol with methacrylic anhydride to improve yield and purity .

- Solvent-Based Reactions: Toluene is commonly used as a solvent in these reactions to facilitate the removal of water formed during esterification .

The typical yield from these reactions can be around 84% after purification steps.

1-Adamantyl methacrylate has diverse applications across various fields:

- Polymer Production: It serves as a monomer for producing polymers with enhanced thermal and radiation resistance, suitable for coatings, adhesives, and microelectronics .

- Organic Light Emitting Diodes (OLEDs): The compound is utilized in the fabrication of OLEDs due to its favorable electronic properties .

- Patterning Materials: It can be employed in electron beam lithography and ultraviolet light exposure techniques for microfabrication processes .

Interaction studies involving 1-adamantyl methacrylate primarily focus on its polymerization behavior and compatibility with other monomers. For instance, block copolymerization with methyl methacrylate has been successfully achieved using ATRP methods, demonstrating the versatility of this compound in creating tailored polymer architectures . Additionally, studies on its interactions with other materials highlight its potential in enhancing material properties through copolymerization.

Several compounds share structural similarities with 1-adamantyl methacrylate. Here are notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Methacrylic Acid | Simple Methacrylate | Widely used as a base monomer; lacks bulky groups |

| Methyl Methacrylate | Simple Methacrylate | Commonly used in commercial polymers; lower thermal stability |

| Adamantyl Acrylate | Acrylate | Similar adamantane structure but different reactivity |

| Poly(Adamantyl Methacrylate) | Polymer | Exhibits enhanced thermal stability compared to PMMA |

The uniqueness of 1-adamantyl methacrylate lies in its combination of the adamantane structure with the reactive methacrylate group, providing distinctive properties that enhance polymer performance in specific applications such as electronics and coatings.

Conventional radical polymerization of 1-adamantyl methacrylate (AdMA) was first reported by Otsu et al., who investigated the kinetic properties of the reaction. The process typically employs thermal initiators such as azobisisobutyronitrile (AIBN) in bulk or solution at elevated temperatures (60–80°C). However, this method lacks control over molecular weight distribution, resulting in polydispersity indices (PDIs) exceeding 1.5. The bulky adamantyl group introduces steric hindrance, slowing propagation rates compared to methyl methacrylate (MMA). Despite these limitations, conventional radical polymerization remains a straightforward route for synthesizing poly(1-adamantyl methacrylate) (PAdMA) with high thermal stability (degradation temperatures >300°C).

Controlled/Living Radical Polymerization

Atom Transfer Radical Polymerization (ATRP)

ATRP has emerged as a powerful tool for synthesizing well-defined PAdMA. Fuchise et al. demonstrated that AdMA polymerizes smoothly using methyl α-bromoisobutyrate (MBiB) as the initiator, CuBr/1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) as the catalyst system, and toluene at 60°C. This method achieves molecular weights (Mn) up to 50 kDa with PDIs <1.2. Notably, solvent choice critically affects tacticity: polymerization in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at −20°C produces syndiotactic-rich PAdMA (mm = 10%, mr = 40%, rr = 50%).

Table 1: ATRP Conditions for AdMA Polymerization

| Initiator | Catalyst | Solvent | Temperature | Mn (kDa) | PDI | Tacticity (mm/mr/rr) |

|---|---|---|---|---|---|---|

| MBiB | CuBr/HMTETA | Toluene | 60°C | 10–50 | 1.1 | 15/35/50 |

| MBiB | CuBr/Tris[2-(dimethylamino)ethyl]amine | HFIP | −20°C | 5–30 | 1.15 | 10/40/50 |

Activators Generated by Electron Transfer (AGET) ATRP

AGET ATRP enables oxygen-tolerant polymerization by generating Cu(I) catalysts in situ. Using a poly(MMA) macroinitiator, CuBr₂/HMTETA, and tin(II) 2-ethylhexanoate, block copolymers of AdMA and MMA were synthesized with high fidelity (PDI <1.25). This approach eliminates the need for stringent deoxygenation, making it suitable for industrial-scale production.

Anionic Polymerization Approaches

Living anionic polymerization of AdMA requires precise control to avoid side reactions. DPMK/Et₂Zn initiating systems in tetrahydrofuran (THF) at −78°C yield PAdMA with Mn = 4.3–71.8 kDa and PDIs ≈1.10. The resulting polymers exhibit predominantly atactic configurations (mm = 2.1%) due to the adamantyl group’s steric effects. Sequential polymerization with MMA produces PAdMA-b-PMMA block copolymers devoid of homopolymer residuals, showcasing exceptional livingness.

Table 2: Anionic Polymerization Parameters for AdMA

| Initiator | Ligand | Solvent | Temperature | Mn (kDa) | PDI | Tg (°C) |

|---|---|---|---|---|---|---|

| DPMK | Et₂Zn | THF | −78°C | 4.3–71.8 | 1.10 | 133 |

| Na-Naph/DPE | Et₂Zn | THF | −78°C | 20–60 | 1.15 | 130 |

Copolymerization Strategies

Block Copolymer Synthesis with Methyl Methacrylate (MMA)

Block copolymers combining AdMA’s thermal stability with MMA’s processability are synthesized via ATRP and anionic methods. AGET ATRP using PMMA macroinitiators produces PAdMA-b-PMMA with Tg values tunable from 105°C (PMMA block) to 133°C (PAdMA block). These materials exhibit microphase separation, as confirmed by SAXS, enabling applications in thermoplastic elastomers.

Random Copolymerization with Functional Monomers

Random copolymers incorporating AdMA and functional monomers like 3-methacryloyloxypropyltris(trimethylsiloxy)silane enhance gas permeability while retaining thermal stability. For example, copolymers with 30 mol% AdMA show CO₂ permeability coefficients of 120 Barrer and Tg = 145°C, making them suitable for membrane technologies.

The synthesis of poly(1-adamantyl methacrylate) homopolymers represents a significant advancement in controlled polymerization techniques, with multiple methods demonstrating precise control over molecular weight, polydispersity, and tacticity [1]. Atom transfer radical polymerization has emerged as the most effective approach for achieving well-defined poly(1-adamantyl methacrylate) with simultaneous control of molecular weight and stereochemistry [1] [8].

The most successful catalyst system employs methyl alpha-bromoisobutyrate as initiator, copper(I) bromide, copper(II) bromide, and 1,1,4,7,10,10-hexamethyltriethylenetetramine in toluene at 60°C [1]. This system produces polymers with molecular weights ranging from 4.6 to 32.1 kg/mol and polydispersity indices between 1.08 and 1.18 [1] [19]. The polymerization exhibits first-order kinetics with linear increase in molecular weight as a function of monomer conversion, confirming the controlled nature of the process [1].

Tacticity control represents a critical aspect of 1-adamantyl methacrylate polymerization, achievable through careful selection of solvent and temperature conditions [1]. When polymerization is conducted in 1,1,1,3,3,3-hexafluoro-2-propanol at -20°C using the methyl alpha-bromoisobutyrate/copper(I) bromide/copper(II) bromide/tris[2-(dimethylamino)ethyl]amine system, syndiotactic-rich polymers are obtained [1] [8]. This polar fluorinated solvent promotes the formation of syndiotactic sequences through stabilization of specific conformational states during propagation [1].

Living anionic polymerization provides an alternative route for homopolymer synthesis with exceptional control over molecular architecture [6]. The diphenylmethylpotassium/diethylzinc initiating system in tetrahydrofuran at -78°C produces poly(1-adamantyl methacrylate) with predicted molecular weights from 4.3 to 71.8 kg/mol and polydispersity indices around 1.10 [6]. Notably, this method yields polymers with low isotactic content, with mm triads comprising only 2.1% of the total sequences [6].

| Polymerization Method | Catalyst System | Temperature (°C) | Solvent | Molecular Weight (kg/mol) | Polydispersity Index | Tacticity Control |

|---|---|---|---|---|---|---|

| Atom Transfer Radical Polymerization | MBiB/CuBr/CuBr₂/HMTETA | 60 | Toluene/HFIP | 4.6-32.1 | 1.08-1.18 | Syndiotactic-rich (HFIP) |

| Anionic Polymerization | DPMK/Et₂Zn | -78 | THF | 4.3-71.8 | ~1.10 | Low isotactic (2.1% mm) |

| Free Radical Polymerization | AIBN | 60 | THF | 10-692 | 1.15-1.30 | Not controlled |

| Activators Generated by Electron Transfer ATRP | CuBr₂/HMTETA/Sn(EH)₂ | 60 | Toluene | 18.7 | 1.13 | Not specified |

The relationship between glass transition temperature and molecular weight demonstrates the influence of chain length on thermal properties [1]. Glass transition temperatures range from 200 to 244°C for molecular weights between 4.6 and 32.1 kg/mol, with higher molecular weight samples exhibiting elevated transition temperatures [1] [19]. The effect of tacticity on glass transition behavior shows that syndiotactic-rich polymers with 69% rr triad content exhibit higher glass transition temperatures compared to more atactic samples [1].

Block Copolymer Formation via Sequential Polymerization

Sequential polymerization techniques enable the formation of well-defined block copolymers containing 1-adamantyl methacrylate segments with precise control over composition and molecular architecture [1] [8]. The activators generated by electron transfer atom transfer radical polymerization method has proven particularly effective for block copolymer synthesis using poly(methyl methacrylate) macroinitiators [1].

The synthesis of poly(methyl methacrylate)-block-poly(1-adamantyl methacrylate) proceeds through a two-stage process where poly(methyl methacrylate) macroinitiator is first prepared, followed by chain extension with 1-adamantyl methacrylate [1] [8]. Using the poly(methyl methacrylate) macroinitiator/copper(II) bromide/1,1,4,7,10,10-hexamethyltriethylenetetramine/tin(II) 2-ethylhexanoate system, block copolymerization achieves 42.4% conversion of the second monomer with overall polydispersity index of 1.13 [1].

Living anionic polymerization provides superior control for block copolymer formation, as demonstrated by the synthesis of poly(1-adamantyl acrylate)-block-poly(methyl methacrylate) [6]. The living character of poly(1-adamantyl acrylate) chains enables quantitative initiation of methyl methacrylate polymerization without formation of residual homopolymer [6]. This exceptional living behavior distinguishes 1-adamantyl acrylate from other acrylate monomers and enables the formation of block copolymers with narrow molecular weight distributions [6].

Sequential anionic copolymerization has been successfully applied to synthesize various block architectures including poly[3-methacryloyloxy-1,1'-biadamantane-block-(tert-butyl methacrylate)], poly[3-methacryloyloxy-1,1'-biadamantane-block-isoprene-block-3-methacryloyloxy-1,1'-biadamantane], and poly[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl methacrylate]-block-3-methacryloyloxy-1,1'-biadamantane] [13]. These polymerizations proceed quantitatively with molecular weights matching theoretical predictions and narrow polydispersity indices between 1.05 and 1.18 [13].

| Copolymer Type | Synthesis Method | First Block Mn (kg/mol) | Second Block Conversion (%) | Overall PDI | Glass Transition Temperature (°C) |

|---|---|---|---|---|---|

| PMMA-b-PAdMA | AGET ATRP | 14.5 | 42.4 | 1.13 | 200-244 |

| PAdA-b-PMMA | Sequential Anionic | 4.3-71.8 | Quantitative | No residual homopolymer | 133 |

| Poly(2-EHA)-b-PAdMA | Living Anionic | Not specified | Quantitative | 1.05-1.18 | Not specified |

| PAdMA-b-PtBMA | Anionic Sequential | Not specified | Quantitative | 1.05-1.18 | 236 |

The thermal properties of block copolymers reflect the contributions of both segments, with glass transition temperatures varying according to composition and molecular weight [1] [6]. Poly(1-adamantyl acrylate) blocks contribute exceptionally high glass transition temperatures of 133°C, while 3-methacryloyloxy-1,1'-biadamantane-containing blocks exhibit even higher transitions at 236°C [6] [13].

Star-Shaped and Graft Copolymer Architectures

The synthesis of star-shaped polymers containing 1-adamantyl methacrylate involves the use of multifunctional adamantane-based initiators that provide a rigid, tetrahedral core for arm growth [15]. These adamantane-derived cores offer unique advantages including high thermal stability, precise geometric arrangement of initiation sites, and enhanced mechanical properties of the resulting materials [15].

Four-arm star polymers are synthesized using 1,3,5,7-tetrakis(bromoacetoxy)adamantane, 1,3,5,7-tetrakis(bromopropionyloxy)adamantane, and 1,3,5,7-tetrakis(4-chloromethylphenyl)adamantane as multifunctional initiators [15]. These initiators enable controlled atom transfer radical polymerization of various methacrylate monomers including methyl methacrylate, tert-butyl acrylate, and styrene [15]. The resulting star polymers exhibit molecular weights ranging from 2.8 to 32.7 kg/mol with polydispersity indices between 1.15 and 1.30 [15].

The rigid tetrahedral disposition of chain origins in adamantane-based star polymers leads to unique rheological and physical properties compared to linear analogues [15]. Glass transition temperatures of star polymers remain similar to those of corresponding linear polymers, ranging from 46°C for poly(tert-butyl acrylate) to 102°C for poly(methyl methacrylate) arms [15]. The star architecture influences processability, with polymers remaining easily processable above their glass transition temperatures [15].

Star-shaped teroligomers represent an advanced architectural approach where multiple monomer types are incorporated into each arm through statistical copolymerization [16]. These materials combine the benefits of star architecture with the versatility of terpolymer composition, enabling fine-tuning of properties for specialized applications such as photolithography [16]. The core-first atom transfer radical polymerization approach ensures high conversion rates exceeding 50% while maintaining precise control over molecular weight and composition [16].

| Architecture Type | Core Type | Arm Composition | Molecular Weight Range (kg/mol) | Number of Arms | PDI |

|---|---|---|---|---|---|

| Star Polymer | Adamantane-based | PAdMA | 2.8-32.7 | 4 | 1.15-1.30 |

| Star-shaped Teroligomer | Saccharose core | GBLMA/AdMA Statistical | Not specified | Multiple | Controlled |

| Four-arm Star | Tetrafunctional Adamantane | PMMA/PS/PtBA | 14.8-28.7 | 4 | 1.18-1.25 |

| Multi-arm Star | Adamantane Tetrabromide | Various Methacrylates | 19.1-32.7 | 4 | 1.22-1.30 |

The kinetics of star polymerization follow first-order behavior with respect to monomer concentration, confirming the controlled nature of the process [15]. However, at high monomer conversions, star-star coupling reactions can occur, leading to the formation of higher molecular weight species and slight increases in polydispersity [15]. This coupling phenomenon is influenced by catalyst concentration and solvent polarity, with lower catalyst concentrations and higher polarity solvents favoring more controlled polymerization [15].

Macromolecular Engineering via Post-Polymerization Modifications

Post-polymerization modification of 1-adamantyl methacrylate-containing polymers provides versatile routes for introducing new functionalities and enhancing material properties without affecting the polymer backbone structure [20] [22]. These approaches enable the preparation of polymer libraries with systematically varied properties while maintaining consistent molecular weight and architecture [22].

Friedel-Crafts alkylation represents a powerful metal-free approach for introducing adamantyl groups into existing polymer structures [20] [22]. The modification of polystyrene-block-poly(methyl methacrylate) through reaction with adamantanols proceeds under mild conditions at room temperature without requiring metal catalysts [20]. This approach successfully increases the Flory-Huggins interaction parameter between blocks, enabling the formation of microphase-separated structures with periodicities as low as 16 nanometers [20].

The installation of adamantyl groups through post-polymerization modification enhances multiple material properties simultaneously [20]. Thermal stability increases significantly, with glass transition temperatures rising due to the rigid adamantyl structure restricting polymer chain mobility [20]. The modification also improves etching contrast, making these materials valuable for nanolithographic applications [20]. The hydrophobic nature of adamantyl groups reduces water absorption and lowers dielectric constants compared to unmodified polymers [22].

Hemiacetal functionalization of adamantyl methacrylate monomers prior to polymerization enables the incorporation of acid-labile protecting groups [4] [23]. These functional monomers polymerize readily through free radical mechanisms to produce polymers with high molecular weights [4]. The resulting materials exhibit acid sensitivity, moisture stability, and thermal stability that depend strongly on the electronic effects of the pendant hemiacetal ester side groups [4]. The bond dissociation enthalpy varies with the type of hemiacetal substituent, enabling tunable degradation behavior [4].

Palladium-catalyzed cross-coupling reactions provide selective functionalization of adamantylarenes at sterically hindered positions [21]. Contrary to conventional wisdom, oxidative addition to carbon-bromine bonds ortho to adamantyl groups proceeds as favorably as in adamantyl-free systems due to attractive dispersion forces [21]. This methodology enables selective arylation and alkylation even in the presence of competing non-hindered carbon-oxygen triflate or carbon-chloride sites [21]. Reactions proceed rapidly, typically completing within 5 to 30 minutes using air-stable palladium(I) dimers [21].

| Modification Type | Starting Polymer | Modification Agent | Reaction Conditions | Property Enhancement | Application |

|---|---|---|---|---|---|

| Friedel-Crafts Alkylation | PS-b-PMMA | Adamantanol | Metal-free, RT | Enhanced χ parameter | Nanolithography |

| Hemiacetal Functionalization | PAdMA with Hemiacetal | Various Aldehydes | Acid-catalyzed | Acid sensitivity | Photoresist materials |

| Palladium-Catalyzed Coupling | Adamantylarenes | Aryl/Alkyl Halides | Pd catalyst, 5-30 min | Selective functionalization | Drug development |

| Thermal Deprotection | Protected AdMA Polymers | Heat Treatment | Controlled heating | Improved thermal stability | High-performance materials |

Thermal deprotection strategies enable the controlled removal of protecting groups from adamantyl methacrylate polymers under precisely defined conditions [23]. The thermal stability of different protecting groups varies according to their chemical structure, allowing for selective deprotection in systems containing multiple functional groups [23]. This approach proves particularly valuable for creating materials with switchable properties or for revealing reactive sites for further functionalization [23].

The thermal properties of poly(1-adamantyl methacrylate) represent a remarkable improvement over conventional methacrylate polymers. The rigid adamantyl structure significantly enhances both glass transition temperatures and thermal decomposition characteristics [1] [2].

Glass Transition Temperature Enhancement: Homopolymer poly(1-adamantyl methacrylate) exhibits an extraordinary glass transition temperature of 225°C, representing a dramatic increase compared to poly(methyl methacrylate) which displays a glass transition temperature of 105°C [1] [2]. This enhancement stems from the bulky adamantyl group restricting the free rotation of ester moieties and effectively increasing chain stiffness [1].

Thermal Decomposition Behavior: The thermal degradation analysis reveals superior stability with decomposition temperatures reaching 410°C for the homopolymer [1]. Copolymers with methyl methacrylate maintain enhanced thermal stability with decomposition temperatures of 376°C [1]. The degradation process occurs through a three-step mechanism, with the first weight loss occurring at 242°C (5% weight loss) for the homopolymer, significantly higher than the 180°C observed for poly(methyl methacrylate) [1].

Degradation Mechanism: The thermal decomposition follows a specific pattern where the rigid adamantyl structure inhibits side chain decomposition prior to main chain degradation [1]. The formation of corresponding olefins from adamantyl esters is thermodynamically unfavorable, contributing to the exceptional thermal stability [1]. Under air atmosphere, the thermo-oxidative decomposition temperatures are enhanced across the temperature range of 250-600°C compared to conventional methacrylates [1].

| Polymer Type | Glass Transition Temperature (°C) | Decomposition Temperature (°C) | Degradation Temperature (5% weight loss) (°C) |

|---|---|---|---|

| Poly(1-adamantyl methacrylate) (PAdMA) | 225 [1] | 410 [1] | 242 [1] |

| Poly(1-adamantyl methacrylate-co-MMA) | 110 [1] | 376 [1] | 200 [1] |

| Poly(1-adamantyl acrylate) (PAdA) | 133 [3] | 376 [3] | - |

| Poly(methyl methacrylate) (PMMA) | 105 [1] | 350 [1] | 180 [1] |

| Poly(1-adamantyl methacrylate-co-styrene) Azeotropic | 170 [4] | 340 [4] | - |

Mechanical Performance and Rheological Responses

The mechanical properties of poly(1-adamantyl methacrylate) demonstrate significant improvements over conventional methacrylate polymers through the incorporation of the rigid adamantyl structure [1] [2].

Storage Modulus Enhancement: Dynamic mechanical analysis reveals substantial increases in storage modulus values for adamantyl-containing polymers. The rigid adamantyl structure limits polymer chain movement, resulting in enhanced mechanical strength and stiffness [1]. The storage modulus improvement is attributed to the tricyclic hydrocarbon structure of adamantane in its diamond lattice configuration [1].

Tensile Strength Properties: The introduction of adamantyl groups significantly improves tensile strength characteristics. The bulky, rigid adamantyl moiety restricts chain mobility and increases the rotational barrier to backbone bond rotation [1]. This restriction leads to enhanced mechanical performance across the entire temperature range.

Coefficient of Thermal Expansion: Poly(1-adamantyl methacrylate) exhibits reduced coefficient of thermal expansion compared to conventional methacrylates [1]. This improvement is directly related to the restricted chain mobility imposed by the bulky adamantyl side groups [1].

Rheological Behavior: The rheological properties demonstrate unique characteristics compared to linear methacrylate polymers. The adamantyl groups act as anchor points that sterically block chain movement, resulting in modified viscoelastic behavior [5]. This anchoring effect contributes to increased concentration of propagating radicals during polymerization and enhanced final polymer properties [5].

| Polymer Type | Storage Modulus | Tensile Strength Enhancement | Coefficient of Thermal Expansion |

|---|---|---|---|

| Poly(1-adamantyl methacrylate) (PAdMA) | Enhanced [1] | Improved [1] | Reduced [1] |

| Poly(1-adamantyl methacrylate-co-MMA) | Enhanced [1] | Improved [1] | Reduced [1] |

| Poly(methyl methacrylate) (PMMA) | Reference [1] | Reference [1] | Reference [1] |

| Poly(1-adamantyl acrylate) (PAdA) | Enhanced [3] | Improved [3] | Reduced [3] |

Optical Transparency and Refractive Index Modulation

The optical properties of poly(1-adamantyl methacrylate) demonstrate exceptional performance characteristics that surpass conventional methacrylate polymers in several key areas [1] [2] [6].

Refractive Index Properties: Adamantane-containing methacrylate polymers exhibit refractive indices in the range of 1.51-1.52, which are higher than those of poly(methyl methacrylate) at 1.49 [1] [6]. The homopolymer poly(1-adamantyl methacrylate) demonstrates a refractive index of 1.522 [1]. This enhancement is attributed to the bulky, rigid adamantyl structure that increases the optical density of the polymer matrix [1].

Transparency Characteristics: The transparency performance in the ultraviolet-visible region exceeds 95% for both homopolymer and copolymer systems [1] [6]. This exceptional transparency is maintained across the entire visible spectrum, making these materials suitable for demanding optical applications [1]. The high transparency is attributed to the uniform distribution of adamantyl groups within the polymer matrix and the absence of light-scattering defects [1].

Light Scattering Properties: Copolymers of 1-adamantyl methacrylate with styrene demonstrate superior light scattering characteristics compared to polystyrene. The azeotropic copolymer (55/45 mole percent adamantyl methacrylate/styrene) exhibits light scattering loss of 28.1 dB/km at 633 nm, which is less than half that of polystyrene [4]. This improvement results from the intrinsic optical properties of the adamantyl structure [4].

Optical Loss Characteristics: Total optical loss including molecular vibrational absorption ranges from 292-645 dB/km at 500-700 nm wavelengths for copolymer-based optical fibers [4]. These values correspond to transmittances of 86-93% for a 1 meter optical path length [4].

| Polymer Type | Refractive Index | Transparency (UV-visible %) | Light Scattering Loss (dB/km) |

|---|---|---|---|

| Poly(1-adamantyl methacrylate) (PAdMA) | 1.522 [1] | >95% [1] | - |

| Poly(1-adamantyl methacrylate-co-MMA) | 1.51 [1] | >95% [1] | - |

| Poly(1-adamantyl methacrylate-co-styrene) Azeotropic | 1.522 [4] | 86-93% [4] | 28.1 [4] |

| Poly(methyl methacrylate) (PMMA) | 1.49 [1] | 90% [1] | - |

| Polystyrene (PS) | 1.591 [4] | - | >56 [4] |

Dielectric Constant Reduction and Electrical Insulation

The dielectric properties of poly(1-adamantyl methacrylate) demonstrate significant improvements for electrical insulation applications, particularly in reducing dielectric constant while maintaining excellent breakdown field strength [1] [2].

Dielectric Constant Reduction: Adamantane-containing methacrylate polymers exhibit dielectric constants lower than 2.5, representing a substantial reduction compared to poly(methyl methacrylate) which has a dielectric constant of 2.5 [1]. This reduction is attributed to the bulky, nonpolar adamantyl structure that decreases the polymer's polarizability [1]. The diamond-like structure of adamantane contributes to the reduced intermolecular interactions and lower dielectric response [1].

Water Absorption Characteristics: The water absorption properties are significantly improved compared to conventional methacrylates. The hydrophobic nature of the adamantyl groups reduces water uptake, which is crucial for maintaining stable dielectric properties under humid conditions [1]. The reduced water absorption directly contributes to the enhanced electrical insulation performance [1].

Breakdown Field Strength: The electrical breakdown field strength is enhanced for adamantyl-containing polymers compared to poly(methyl methacrylate) [1]. This improvement is attributed to the rigid polymer structure that provides better electrical insulation properties [1]. The breakdown field strength enhancement is particularly important for high-voltage applications where electrical insulation is critical [1].

Electrical Insulation Properties: The combination of low dielectric constant and high breakdown field strength makes these polymers excellent candidates for electrical insulation applications [1]. The rigid adamantyl structure provides superior electrical insulation compared to conventional methacrylates [1].

| Polymer Type | Dielectric Constant | Water Absorption | Breakdown Field Strength (MV/cm) |

|---|---|---|---|

| Poly(1-adamantyl methacrylate) (PAdMA) | <2.5 [1] | Lower than PMMA [1] | Enhanced [1] |

| Poly(1-adamantyl methacrylate-co-MMA) | <2.5 [1] | Lower than PMMA [1] | Enhanced [1] |

| Poly(methyl methacrylate) (PMMA) | 2.5 [1] | Reference [1] | 4.0-5.7 [7] |

| Poly(2-methyl-2-adamantyl methacrylate) | <2.5 [8] | Lower than PMMA [8] | Enhanced [8] |

Solubility and Swelling Control in Alkaline Developers

The solubility and swelling behavior of poly(1-adamantyl methacrylate) in alkaline developers represents a critical property for photoresist applications, where controlled dissolution is essential for pattern formation [9] [10].

Solubility Control Mechanism: The adamantyl groups function as effective hydrophobic moieties that significantly reduce polymer solubility in tetramethylammonium hydroxide (TMAH) developers [9] [10]. Recent studies demonstrate that polymers containing more than 50% adamantyl methacrylate content can be effectively controlled for solubility in TMAH solutions [9]. This control mechanism is primarily influenced by the hydrophobic character of the adamantyl groups rather than other molecular factors [9].

Swelling Behavior in Alkaline Media: The swelling behavior of adamantyl-containing polymers in alkaline developers is substantially reduced compared to conventional methacrylates [9] [10]. The rigid adamantyl structure restricts polymer chain expansion and water uptake, leading to controlled swelling characteristics [9]. This property is particularly important for photoresist applications where excessive swelling can lead to pattern distortion [9].

Developer Resistance Properties: Poly(1-adamantyl methacrylate) exhibits excellent resistance to alkaline developers, making it suitable for negative photoresist applications [9] [10]. The hydrophobic adamantyl groups provide effective protection against alkaline attack, maintaining structural integrity during development processes [9].

Photoresist Performance: In photoresist applications, the controlled solubility of adamantyl-containing polymers enables precise pattern formation [9] [10]. The combination of reduced solubility and controlled swelling makes these polymers particularly suitable for negative photoresist formulations involving transesterification reactions [9].

| Polymer Type | Solubility in TMAH | Swelling Behavior | Hydrophobic Character |

|---|---|---|---|

| Poly(1-adamantyl methacrylate) (PAdMA) | Controlled/Reduced [9] | Controlled [9] | High [9] |

| Poly(1-adamantyl methacrylate-co-HPMA-co-tBMA) | Controlled (>50% AdMA) [9] | Controlled [9] | High [9] |

| Poly(2-ethoxyethyl acrylate-co-HPMA-co-tBMA) | Increased [9] | Increased [9] | Low [9] |

| Poly(methyl methacrylate) (PMMA) | Reference [9] | Reference [9] | Moderate [9] |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant